Rezivertinib
CAS No.: 1835667-12-3
Cat. No.: VC0541289
Molecular Formula: C27H30N6O3
Molecular Weight: 486.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1835667-12-3 |
---|---|
Molecular Formula | C27H30N6O3 |
Molecular Weight | 486.6 g/mol |
IUPAC Name | N-[2-[2-(dimethylamino)ethoxy]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
Standard InChI | InChI=1S/C27H30N6O3/c1-6-26(34)29-22-15-21(24(35-5)16-25(22)36-14-13-32(2)3)31-27-28-12-11-20(30-27)19-17-33(4)23-10-8-7-9-18(19)23/h6-12,15-17H,1,13-14H2,2-5H3,(H,29,34)(H,28,30,31) |
Standard InChI Key | BPMZUKYFIDPLEA-UHFFFAOYSA-N |
SMILES | CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)OCCN(C)C)NC(=O)C=C |
Canonical SMILES | CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)OCCN(C)C)NC(=O)C=C |
Appearance | Solid powder |
Introduction
Chemical Identity and Basic Properties
Rezivertinib (BPI-7711) is an orally active, highly selective and irreversible third-generation EGFR tyrosine kinase inhibitor (TKI) with the CAS number 1835667-12-3 . It was specifically designed to target both EGFR-sensitizing mutations and the resistance T790M mutation, which commonly develops after treatment with first- or second-generation EGFR TKIs . The compound exhibits excellent central nervous system (CNS) penetration, making it particularly valuable for treating brain metastases in NSCLC patients .
Mechanism of Action and Preclinical Studies
Molecular Target Selectivity
Rezivertinib selectively inhibits cellular proliferation in cell lines harboring EGFR mutations with remarkable potency. Preclinical studies have demonstrated its effectiveness with GI50 values of 13.3 nM for PC9 cells (del19 mutation), 6.8 nM for HCC827 cells (L858R mutation), and 22 nM for NCI-H1975 cells (del19/T790M double mutation) . Importantly, the compound shows limited activity against wild-type EGFR (>1000 nM for A431 cells with EGFR WT), suggesting a favorable therapeutic window with potentially reduced risk of wild-type EGFR-related toxicities .
Preclinical Efficacy
Clinical Development Program
Phase I/IIa Studies
The initial clinical evaluation of rezivertinib was conducted through a Phase I/IIa study (NCT03386955) that established its safety profile and preliminary efficacy in patients with EGFR-mutated NSCLC . The Phase I component determined the recommended Phase II dose (RP2D) as 180 mg once daily . This same study proceeded to evaluate rezivertinib as a first-line treatment for EGFR-mutated NSCLC in its Phase IIa component.
Phase IIb Studies
A Phase IIb study (NCT03812809) further investigated rezivertinib in patients with advanced NSCLC harboring EGFR T790M mutations who had progressed following prior treatment with first- or second-generation EGFR TKIs .
Phase III REZOR Study
The REZOR study, a multicenter, double-blind, randomized Phase III trial conducted across 50 hospitals in China, compared rezivertinib with gefitinib as first-line treatment for patients with EGFR-mutated locally advanced or metastatic NSCLC . Between July 2019 and February 2022, 369 patients were randomly assigned to receive either rezivertinib (180 mg/day, n=184) or gefitinib (250 mg/day, n=185) .
Clinical Efficacy
First-Line Treatment Efficacy
In the Phase IIa study involving 43 previously untreated patients with locally advanced or metastatic/recurrent EGFR-mutated NSCLC, rezivertinib demonstrated impressive efficacy :
Efficacy Parameter | Result (95% CI) |
---|---|
Objective Response Rate (ORR) | 83.7% (69.3-93.2%) |
Disease Control Rate (DCR) | Not explicitly stated in sources |
Median Duration of Response (DoR) | 19.3 months (15.8-25.0) |
Median PFS by BICR | 20.7 months (13.8-24.8) |
Median PFS by Investigators | 22.0 months (16.8-26.3) |
Tumor shrinkage was observed in 95.3% (41/43) of patients treated with rezivertinib in the first-line setting .
CNS Efficacy
Rezivertinib demonstrated notable efficacy against CNS metastases, an important clinical consideration given the frequency of brain metastases in EGFR-mutated NSCLC :
CNS Efficacy Parameter | cFAS Result (95% CI) | cEFR Result (95% CI) |
---|---|---|
CNS-ORR | 32.0% (24.6-40.1%) | 68.9% (53.4-81.8%) |
CNS-DCR | 42.0% (34.0-50.3%) | 100% (92.1-100.0%) |
For patients with baseline brain target lesions specifically, the CNS-ORR was 80.0% and CNS-DCR was 100.0% .
Comparative Efficacy vs. Gefitinib
In the Phase III REZOR study, rezivertinib demonstrated superior efficacy compared to gefitinib :
Efficacy Parameter | Rezivertinib (n=184) | Gefitinib (n=185) | Hazard Ratio (95% CI) | P-value |
---|---|---|---|---|
Median PFS by MICR | 19.3 months (13.8-22.1) | 9.6 months (8.4-11.3) | 0.48 (0.36-0.63) | <0.0001 |
Median Duration of Exposure | 16.0 months | 11.0 months | Not applicable | Not stated |
Adverse Event Category | Phase IIa First-Line Study (n=43) |
---|---|
Any TRAE | 40 (93.0%) |
Grade ≥3 TRAE | 4 (9.3%) |
Treatment-related serious events | 0 |
Dose interruption due to AE | 3 (7.0%) |
Dose reduction due to AE | 0 |
Discontinuation due to AE | 3 (7.0%) |
Discontinuation due to TRAE | 0 |
Common Adverse Events
The most frequently reported treatment-related adverse events (TRAEs) included :
Adverse Event | Frequency (n=43) |
---|---|
White blood cell count decreased | 44.2% |
Platelet count decreased | 39.5% |
Neutrophil count decreased | 30.2% |
Safety Parameter | Rezivertinib (n=184) | Gefitinib (n=185) |
---|---|---|
Grade ≥3 TEAEs | 45% | 43% |
Treatment-related AEs | 23% | 23% |
Treatment-related deaths | 1 (pneumonia and ILD) | 0 |
Clinical Positioning and Future Directions
Advantages Over Earlier Generation EGFR TKIs
Rezivertinib offers several potential advantages over first- and second-generation EGFR TKIs:
-
Superior efficacy against both EGFR-sensitizing mutations and T790M resistance mutations
-
Excellent CNS penetration and activity against brain metastases
-
Significantly longer progression-free survival compared to gefitinib (19.3 vs. 9.6 months) in the first-line setting
Ongoing Research
The clinical development program for rezivertinib continues, with ongoing follow-up of patients in the REZOR Phase III trial . Future studies may evaluate its efficacy in additional EGFR mutation types and in combination with other therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume